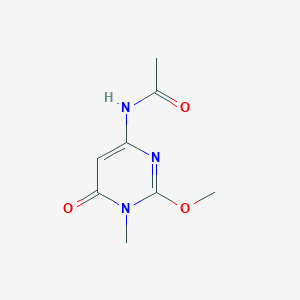![molecular formula C23H24O4 B303392 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303392.png)
3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one, also known as IW-1973, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications.
作用機序
The mechanism of action of 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, in cancer cells, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression and cell growth. In heart failure, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been shown to activate the protein kinase A (PKA) signaling pathway, which is involved in the regulation of cardiac function.
Biochemical and Physiological Effects:
3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and survival of cancer cells. In heart failure, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been shown to improve cardiac function by increasing contractility and reducing fibrosis. In neurological disorders, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one in lab experiments include its specificity and potency, which make it a useful tool for studying certain enzymes and signaling pathways. However, one limitation of 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one is its low solubility, which can make it difficult to administer in certain experimental settings. Additionally, the lack of clinical data on 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one limits its potential application in human studies.
将来の方向性
There are several future directions for the study of 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one. One potential direction is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one in animal models and eventually in humans. Additionally, the identification of specific disease targets and biomarkers that are responsive to 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one treatment can help to guide its clinical application. Finally, the combination of 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one with other therapeutic agents may enhance its efficacy and broaden its therapeutic potential.
合成法
The synthesis of 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one involves a multi-step process, starting with the reaction of 2,7-dimethyl-6,6-diphenyl-5,8-dioxabicyclo[3.2.1]octan-3-one with isopropyl alcohol and sodium hydride. This is followed by the reaction of the resulting product with 1,3-dibromo-2-propanol and triethylamine. The final step involves the reaction of the intermediate product with potassium carbonate and 1,3-dichloro-2-propanol. The yield of the synthesis method is reported to be around 50%.
科学的研究の応用
3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been studied for its potential therapeutic applications in various fields, including oncology, cardiovascular disease, and neurological disorders. In oncology, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has shown promising results in preclinical studies as a potential anti-tumor agent by inhibiting the growth of cancer cells. In cardiovascular disease, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been shown to improve cardiac function and reduce fibrosis in animal models of heart failure. In neurological disorders, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been studied for its potential as a neuroprotective agent in models of Alzheimer's disease and traumatic brain injury.
特性
製品名 |
3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one |
|---|---|
分子式 |
C23H24O4 |
分子量 |
364.4 g/mol |
IUPAC名 |
(6S)-2,6-dimethyl-7,7-diphenyl-1-propan-2-yloxy-5,8-dioxaspiro[3.4]oct-1-en-3-one |
InChI |
InChI=1S/C23H24O4/c1-15(2)25-21-16(3)20(24)23(21)26-17(4)22(27-23,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,17H,1-4H3/t17-,23?/m0/s1 |
InChIキー |
VEJMFBKFPIFTRC-NVHKAFQKSA-N |
異性体SMILES |
C[C@H]1C(OC2(O1)C(=C(C2=O)C)OC(C)C)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CC1C(OC2(O1)C(=C(C2=O)C)OC(C)C)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1C(OC2(O1)C(=C(C2=O)C)OC(C)C)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)

![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)

